Methyl 3-(prop-2-yn-1-yloxy)benzoate
Description
Methyl 3-(prop-2-yn-1-yloxy)benzoate is an aromatic ester featuring a propargyl ether substituent at the 3-position of the benzoate ring. This compound is of significant interest in organic synthesis due to its dual functionality: the ester group provides hydrolytic stability and serves as a directing group, while the propargyl ether moiety enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and metal-catalyzed coupling reactions.
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 3-prop-2-ynoxybenzoate |
InChI |
InChI=1S/C11H10O3/c1-3-7-14-10-6-4-5-9(8-10)11(12)13-2/h1,4-6,8H,7H2,2H3 |
InChI Key |
JSQOPGIVPLJDRT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: Methyl 2-(3-hydroxyprop-1-ynyl)benzoate
Key Differences :
- Substituent Position : The hydroxyl-propargyl group is located at the 2-position in this isomer, compared to the 3-position in the target compound. This positional difference influences electronic distribution and steric accessibility.
- Reactivity : The 2-substituted isomer (CAS 103606-72-0) is reported to participate in alkynylation and cross-coupling reactions, but its intramolecular hydrogen bonding (due to proximity of the hydroxyl and ester groups) may limit nucleophilic attack at the alkyne terminus. In contrast, the 3-substituted propargyl ether in Methyl 3-(prop-2-yn-1-yloxy)benzoate likely offers greater steric freedom for reactions .
Halogen-Substituted Analogs: Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate
Key Differences :
- Substituent Nature : The trifluoromethyl and chloropropoxy groups in this analog (Compound 63, ) introduce strong electron-withdrawing effects, altering electronic properties compared to the propargyl ether group.
- Synthetic Utility : The chloropropoxy group enables nucleophilic substitution (e.g., with amines), whereas the propargyl ether in this compound is more suited for cycloaddition or metal-mediated transformations .
Ethyl Benzoate Derivatives with Alkoxy/Thioether Chains
Compounds such as I-6502 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentyloxy)benzoate) and I-6602 (ethyl 4-(3-(2-(3-methylisoxazol-5-yl)ethoxy)propoxy)benzoate) () highlight the impact of chain length and heteroatom inclusion:
- Chain Flexibility: Longer alkoxy chains (e.g., pentyloxy) enhance solubility in nonpolar solvents but reduce crystallinity.
Key Research Findings
- Electronic Effects : The propargyl ether group in this compound likely exhibits stronger electron-donating effects compared to halogenated analogs, directing electrophilic substitution to the para position of the benzoate ring.
- Thermal Stability : Propargyl ethers are prone to polymerization under heat, necessitating careful handling—unlike chloropropoxy derivatives, which are more thermally robust .
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